Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylmethanesulfonyl chloride. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE exerts its effects depends on its interaction with molecular targets. The phenylmethanesulfonyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE: shares similarities with other piperidine derivatives and benzoate esters.
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine have similar structural features and are used in medicinal chemistry.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate are commonly used in the fragrance industry and as intermediates in organic synthesis.
Uniqueness
The uniqueness of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE lies in its combination of a piperidine ring, a phenylmethanesulfonyl group, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-9-5-6-10-19(18)22-20(24)17-11-13-23(14-12-17)29(26,27)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,24) |
InChI Key |
JZCIZSITJZUPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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